molecular formula C10H16O6 B15186693 5-Ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid CAS No. 28463-14-1

5-Ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid

Cat. No.: B15186693
CAS No.: 28463-14-1
M. Wt: 232.23 g/mol
InChI Key: WGBRYLLSVMNVMD-CLTKARDFSA-N
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Description

5-Ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid is a complex organic compound with a unique structure It belongs to the class of dicarboxylic acids and has potential applications in various scientific and industrial fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid can be achieved through various synthetic routes. One common method involves the reaction of ethylidene malonic acid with hydroxymethyl groups under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, and specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out under acidic or neutral conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used. The reaction is usually performed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkoxides. The reaction conditions depend on the specific nucleophile and substrate.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for various organic synthesis reactions.

Biology: In biological research, this compound may be used as a probe or reagent to study biological processes. Its interactions with biomolecules can provide insights into cellular mechanisms and pathways.

Medicine: Potential medical applications of this compound include its use as a precursor for drug synthesis or as a therapeutic agent. Its chemical properties may make it suitable for targeting specific diseases or conditions.

Industry: In industry, this compound can be used in the production of polymers, coatings, and other materials. Its unique properties may enhance the performance and durability of these products.

Mechanism of Action

The mechanism by which 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biological responses. The pathways involved can vary, but they often include signaling cascades and metabolic processes.

Comparison with Similar Compounds

  • Malonic Acid: A simple dicarboxylic acid with similar reactivity but lacking the hydroxymethyl group.

  • Glutaric Acid: Another dicarboxylic acid with a longer carbon chain.

  • Methylmalonic Acid: A methylated derivative of malonic acid.

Uniqueness: 5-Ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid is unique due to its specific structural features, including the presence of both hydroxymethyl and ethylidene groups

Properties

CAS No.

28463-14-1

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

(5Z)-5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid

InChI

InChI=1S/C10H16O6/c1-3-7(8(12)13)4-6(2)10(16,5-11)9(14)15/h3,6,11,16H,4-5H2,1-2H3,(H,12,13)(H,14,15)/b7-3-

InChI Key

WGBRYLLSVMNVMD-CLTKARDFSA-N

Isomeric SMILES

C/C=C(/CC(C)C(CO)(C(=O)O)O)\C(=O)O

Canonical SMILES

CC=C(CC(C)C(CO)(C(=O)O)O)C(=O)O

Origin of Product

United States

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